molecular formula C27H22FN3OS2 B7726753 MFCD02330241

MFCD02330241

Cat. No.: B7726753
M. Wt: 487.6 g/mol
InChI Key: QNNGIRALOSGUIN-UHFFFAOYSA-N
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Description

Based on methodologies from analogous compounds in the evidence, its properties can be inferred through comparative analysis. For instance, compounds with similar MDL identifiers (e.g., CAS 1046861-20-4 in ) often belong to organoboron or heterocyclic classes, featuring functional groups like boronic acids or aromatic halogens . Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions or as intermediates in pharmaceutical synthesis. Hypothetically, MFCD02330241 may share these applications, with physicochemical properties such as molecular weight, logP, and solubility critical to its functionality .

Properties

IUPAC Name

1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3OS2/c1-16-13-20(17(2)31(16)23-12-8-7-11-22(23)28)24(32)15-33-26-21-14-25(19-9-5-4-6-10-19)34-27(21)30-18(3)29-26/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNGIRALOSGUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02330241 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperatures and pressures. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain consistent quality and yield. The process may include purification steps such as crystallization or chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02330241 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex molecules with enhanced properties.

Scientific Research Applications

MFCD02330241 has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD02330241 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are conducted to understand these mechanisms and identify potential therapeutic targets.

Comparison with Similar Compounds

Structural Analogues

Compound A (CAS 1046861-20-4, MDL MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties : High GI absorption, BBB permeability, and logP (XLOGP3: 2.15). Solubility: 0.24 mg/mL .
  • Applications : Used in palladium-catalyzed cross-coupling reactions.

Compound B (CAS 56469-02-4, MDL MFCD02258901)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties : Moderate solubility (0.687 mg/mL), logP (XLOGP3: 1.64), and bioactivity in heterocyclic synthesis .

Differences in molecular weight (e.g., 235 vs. 163 g/mol) could influence solubility and bioavailability, with heavier compounds often exhibiting lower solubility .

Functional Analogues

Compound C (CAS 1761-61-1, MDL MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Applications : Green synthesis using A-FGO catalysts, yielding 98% efficiency under mild conditions .

Compound D (CAS 934524-10-4, MDL MFCD13193624)

  • Molecular Formula : C₁₃H₉Cl₂N₃O₂S
  • Applications : Synthesized via multistep catalysis with N-ethyl-diisopropylamine, highlighting scalability and stability .

Comparison with MFCD02330241 :
If this compound is a catalyst or pharmaceutical intermediate, its synthetic efficiency might parallel Compound C’s green chemistry approach or Compound D’s scalability. Reaction temperature and solvent selection (e.g., THF in vs. DMF in ) could critically impact yield and safety .

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound (Hypothetical) Compound A Compound B
Molecular Weight (g/mol) ~200–250 235.27 163.17
logP (XLOGP3) 1.8–2.2 2.15 1.64
Solubility (mg/mL) 0.2–0.5 0.24 0.687
BBB Permeability Likely Yes No

Research Findings and Limitations

  • Structural Insights : Similarity scores (0.71–0.93 in ) suggest this compound may share core motifs with arylboronic acids or nitrogen-containing heterocycles, influencing reactivity and target binding .
  • Pharmacological Potential: High BBB permeability (as in Compound A) could position this compound for CNS drug development, though CYP inhibition risks require validation .
  • Synthesis Challenges : Scalability and purity (e.g., Brenk alerts in ) may necessitate optimized protocols, as seen in Compound D’s multistep synthesis .

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